molecular formula C19H27N5O2S B2595965 N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide CAS No. 1207031-66-0

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide

Cat. No. B2595965
CAS RN: 1207031-66-0
M. Wt: 389.52
InChI Key: WFSCZNXAOSEXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C19H27N5O2S and its molecular weight is 389.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest is closely related to a class of chemicals that exhibit varied structural forms and electronic properties. Studies on similar compounds have demonstrated diverse ring conformations and significant polarization of electronic structures, contributing to varied hydrogen-bonded assemblies. This suggests potential utility in exploring intermolecular interactions and designing molecules with specific binding capabilities (Acosta et al., 2013).

Electrophoretic Separation Techniques

Research on related substances has developed nonaqueous capillary electrophoretic separation techniques, highlighting the compound's relevance in analytical chemistry for quality control and substance identification. This approach underscores the compound's potential role in improving analytical methodologies for pharmaceuticals (Ye et al., 2012).

Anti-angiogenic and DNA Cleavage Activities

Novel derivatives of structurally similar compounds have shown significant anti-angiogenic and DNA cleavage activities, pointing towards potential applications in cancer research and therapy. These activities suggest the compound's utility in developing novel anticancer agents by influencing blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Antimicrobial Activity

Compounds with the sulfonamido moiety, similar to the chemical , have been synthesized and evaluated for antibacterial properties. This research area reveals the compound's potential for contributing to the development of new antimicrobial agents, emphasizing its significance in addressing antibiotic resistance (Azab et al., 2013).

Receptor Selectivity and Multireceptor Profile

Investigations into related arylsulfonamide derivatives have examined their selectivity towards specific receptors, offering insights into the design of selective ligands or multifunctional agents for treating complex diseases. This highlights the potential of the compound for contributing to neuropharmacology and the treatment of CNS disorders (Canale et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential for proper collagen folding.

Mode of Action

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide interacts with its target, collagen prolyl-4-hydroxylase, by inhibiting its activity . This inhibition disrupts the normal process of collagen synthesis, leading to changes in the structure and function of collagen-containing tissues.

Biochemical Pathways

The compound affects the collagen synthesis pathway. By inhibiting collagen prolyl-4-hydroxylase, N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide reduces the production of 4-hydroxyproline, a key component of collagen . This results in the disruption of normal collagen formation and can affect various downstream processes that rely on the presence of properly formed collagen.

Pharmacokinetics

The compound’s molecular weight of 31342 suggests that it may have suitable pharmacokinetic properties for drug development, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide leads to a decrease in the hydroxyproline content in cells . This indicates a reduction in collagen synthesis, which can have various effects at the molecular and cellular level, including changes in cell structure and function.

properties

IUPAC Name

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2S/c1-16-14-18(24-12-6-3-7-13-24)23-19(22-16)20-10-11-21-27(25,26)15-17-8-4-2-5-9-17/h2,4-5,8-9,14,21H,3,6-7,10-13,15H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSCZNXAOSEXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNS(=O)(=O)CC2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.